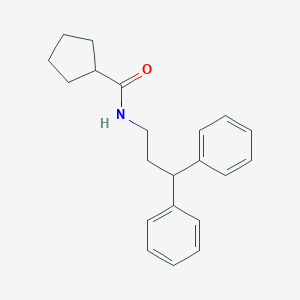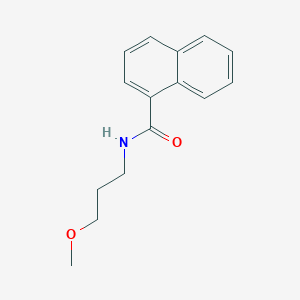![molecular formula C21H26N2O4S B258775 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide](/img/structure/B258775.png)
3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide, also known as CHS-828, is a small molecule compound that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mechanism of Action
The mechanism of action of 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide is not fully understood, but it is believed to involve the inhibition of heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins. Inhibition of HSP90 leads to the destabilization and degradation of these proteins, resulting in apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, it has been shown to induce apoptosis, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs. 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide has also been shown to have anti-inflammatory properties and has potential applications in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide is its potential therapeutic applications in cancer treatment. It has been shown to be effective in preclinical studies and is currently undergoing clinical trials. However, one of the limitations of 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide is its complex synthesis method, which requires careful attention to detail and purification steps to obtain a pure product.
Future Directions
There are several future directions for the study of 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide. One direction is to further investigate its mechanism of action and identify other potential targets for this compound. Another direction is to study the potential applications of 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide in the treatment of autoimmune diseases. Additionally, further clinical trials are needed to determine the safety and efficacy of 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide in humans.
Synthesis Methods
The synthesis of 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with N-phenylcycloheptanamine to form 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide. The synthesis of 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide is a multistep process that requires careful attention to detail and purification steps to obtain a pure product.
Scientific Research Applications
3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs in preclinical studies. 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide has also been shown to have anti-inflammatory properties and has potential applications in the treatment of autoimmune diseases.
properties
Product Name |
3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide |
|---|---|
Molecular Formula |
C21H26N2O4S |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
3-(cycloheptylsulfamoyl)-4-methoxy-N-phenylbenzamide |
InChI |
InChI=1S/C21H26N2O4S/c1-27-19-14-13-16(21(24)22-17-9-7-4-8-10-17)15-20(19)28(25,26)23-18-11-5-2-3-6-12-18/h4,7-10,13-15,18,23H,2-3,5-6,11-12H2,1H3,(H,22,24) |
InChI Key |
QDGXPBRQMVYFQM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)S(=O)(=O)NC3CCCCCC3 |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)S(=O)(=O)NC3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B258696.png)

![Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B258703.png)

![4-[3-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-3-oxo-1-propenyl]phenyl methyl ether](/img/structure/B258707.png)

![Methyl 2-[(cyclopentylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B258709.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B258712.png)
![1-{[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]carbonyl}piperidine](/img/structure/B258713.png)
![Isopropyl 4,5-dimethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B258716.png)
![Propan-2-yl 4-carbamoyl-5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B258717.png)